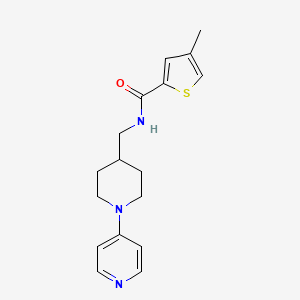

4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-10-16(22-12-13)17(21)19-11-14-4-8-20(9-5-14)15-2-6-18-7-3-15/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOALQUBNIQOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylpiperidine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- 4-methyl-N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide lies in its specific structural configuration, which can result in distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

The compound 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, often referred to as a thiophene derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure

The compound features a thiophene ring substituted with a carboxamide group and a piperidine moiety linked to a pyridine ring. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide have been evaluated for their efficacy against various pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) | Activity |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | Excellent |

| 10 | Escherichia coli | 0.25 | Excellent |

| 13 | Pseudomonas aeruginosa | 0.30 | Good |

These findings suggest that the compound could potentially inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of piperidine derivatives has been documented extensively, indicating that modifications in their structure can enhance cytotoxicity against cancer cell lines. Specifically, derivatives similar to the target compound have shown promising results in inhibiting tumor growth.

Case Study:

A study evaluated the cytotoxic effects of various piperidine-based compounds on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives significantly induced apoptosis and exhibited better cytotoxicity than standard chemotherapy agents such as bleomycin .

Table 2: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| Compound C | A549 | 18 | Inhibition of NF-kB pathway |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The presence of the piperidine moiety is linked to enhanced apoptotic activity in cancer cells.

- Biofilm Disruption : Some derivatives have demonstrated ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Preparation of the pyridine-piperidine intermediate via nucleophilic substitution or coupling reactions (e.g., reacting pyridin-4-amine with a piperidinyl derivative under basic conditions like K₂CO₃) .

Functionalization of the thiophene-2-carboxamide core via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields often range between 40–60%, requiring optimization of solvent systems (e.g., DMF or THF) and temperature .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. Key signals include the thiophene protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary safety considerations for handling this compound?

- Methodological Answer :

- GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation) based on structurally similar compounds .

- Handling Protocols : Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

- Waste Disposal : Incinerate in certified facilities to avoid environmental persistence .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyridine-piperidine-thiophene scaffold?

- Methodological Answer :

- Catalytic Optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyridine-piperidine intermediates to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve amide coupling efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMAc) to stabilize transition states and reduce side reactions .

Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid clearance mechanisms (e.g., CYP450 oxidation). Modify the piperidine methyl group to reduce metabolic vulnerability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability while retaining target engagement .

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

Q. How do structural modifications impact binding affinity to hypothesized targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- SAR Studies : Synthesize analogs with:

- Varied alkyl chain lengths on the piperidine methyl group.

- Substituents on the pyridine ring (e.g., Cl, F, or OMe) .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets or allosteric sites. Prioritize modifications that improve hydrogen bonding (e.g., -NH groups) or hydrophobic contacts .

- SPR/Biacore : Quantify binding kinetics (kₐ, k𝒹) to validate computational predictions .

Q. What analytical techniques address spectral overlap in NMR characterization of regioisomers?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals by correlating ¹H-¹³C couplings. For example, distinguish piperidine CH₂ groups from thiophene protons .

- Deuterium Exchange : Identify labile protons (e.g., amide NH) by comparing spectra in D₂O vs. DMSO-d₆ .

- Dynamic NMR : Analyze temperature-dependent shifts to probe conformational flexibility in the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.